molecular formula C12H16N2O2 B2547753 1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol CAS No. 612524-48-8

1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol

Cat. No.: B2547753
CAS No.: 612524-48-8
M. Wt: 220.272
InChI Key: PXFKEENUHONSOL-UHFFFAOYSA-N
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Description

1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol is an organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol typically involves the reaction of 2-methoxyethylamine with 2-chlorobenzimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The methoxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanone.

    Reduction: Formation of 1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanamine.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to various biological effects. The compound may also interact with cellular pathways, modulating processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-imidazol-2-yl)-ethanol
  • 1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol hydrochloride
  • 1-[5-nitro-2-(4-nitrostyryl)-1H-imidazol-1-yl]propan-2-ol

Uniqueness

1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol is unique due to its specific structural features, which confer distinct biological activities. Its methoxyethyl group and benzimidazole core contribute to its versatility in various chemical reactions and applications.

Properties

IUPAC Name

1-[1-(2-methoxyethyl)benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-9(15)12-13-10-5-3-4-6-11(10)14(12)7-8-16-2/h3-6,9,15H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFKEENUHONSOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CCOC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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